3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-d

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

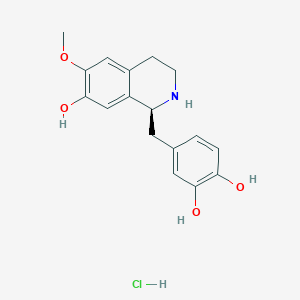

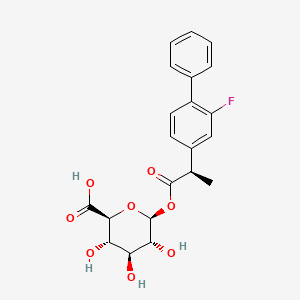

This compound belongs to the class of 1,4-dihydropyridines, which are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound incorporates various functional groups that may confer unique chemical and physical properties.

Synthesis Analysis

The synthesis of related 1,4-dihydropyridine compounds often involves the Hantzsch reaction, a multi-component condensation process. For example, a similar compound was synthesized from ethyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate and methyl 2-(2-chlorobenzylidene)acetoacetate, showcasing the utility of the Hantzsch reaction in constructing complex dihydropyridine structures (He Liu & Yaqing Feng, 2005).

Molecular Structure Analysis

The molecular structure of dihydropyridines can vary significantly. The dihydropyridine ring is not always planar; for instance, it may adopt a boat conformation. The spatial arrangement of substituents around the dihydropyridine core, such as the orientation of chlorophenyl rings, can influence the molecule's overall geometry and its interactions with biological targets (Jian-feng Yu et al., 2013).

Chemical Reactions and Properties

Dihydropyridines are reactive towards various agents and can undergo transformations such as the three-component condensation. These reactions can lead to the formation of new dihydropyridine derivatives with potential for further chemical modifications (S. Krivokolysko et al., 1990).

Physical Properties Analysis

The physical properties of dihydropyridines, such as solubility and crystallinity, can be influenced by their molecular structure. For example, the presence of ethoxy groups and chlorophenyl rings may affect the compound's solubility in various solvents and its ability to form crystals suitable for X-ray diffraction studies (Hu Yang, 2009).

Chemical Properties Analysis

The chemical behavior of dihydropyridines is determined by their functional groups. For instance, the ethoxycarbonyl and methoxycarbonyl groups can participate in reactions typical for esters, while the dihydropyridine core itself is prone to redox reactions, which is fundamental for their biological activity as calcium channel blockers (D. Alker, S. Campbell, & P. Cross, 1991).

科学的研究の応用

1,4-Dihydropyridines in Scientific Research

1,4-Dihydropyridines (DHPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their wide range of biological activities and applications in synthetic organic chemistry. These compounds serve as a crucial skeleton in many drugs and are also used as starting materials in synthetic organic chemistry due to their presence in biological applications.

Synthesis and Applications

Recent research has focused on developing efficient and environmentally friendly methods for synthesizing bioactive 1,4-dihydropyridines. The Hantzsch Condensation reaction is primarily utilized for this purpose, highlighting the importance of atom economy reactions. These methodologies aim to prepare 1,4-DHPs that can be further used to synthesize more biologically active compounds by comparing their structure-activity relationships (SARs) (H. S. Sohal, 2021).

Environmental Impact and Treatment

The environmental impact of organochlorine compounds, including chlorophenols, has been extensively reviewed. Chlorophenols exhibit moderate toxic effects on both mammalian and aquatic life. Their persistence and bioaccumulation potential are of particular concern, emphasizing the need for efficient wastewater treatment options to mitigate their release into the environment. Advanced biological processes and granular activated carbon have been shown to effectively remove these compounds from wastewater, achieving up to 80-90% removal efficiency (K. Krijgsheld & A. D. Gen, 1986), (L. Goodwin et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway will involve the condensation of 2,2-diethoxy-ethanol with 3-ethyl-5-methyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde, followed by reduction and subsequent reaction with 2-chlorophenyl magnesium bromide. The final product will be obtained by reacting the resulting intermediate with ethyl chloroformate.", "Starting Materials": [ "3-ethyl-5-methyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde", "2,2-diethoxy-ethanol", "magnesium", "2-chlorophenyl magnesium bromide", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2,2-diethoxy-ethanol with 3-ethyl-5-methyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde in the presence of a catalyst to form the corresponding dihydropyridine.", "Step 2: Reduction of the dihydropyridine with a reducing agent such as magnesium to form the corresponding dihydropyridine alcohol.", "Step 3: Reaction of the dihydropyridine alcohol with 2-chlorophenyl magnesium bromide to form the corresponding Grignard reagent.", "Step 4: Addition of the Grignard reagent to the dihydropyridine alcohol to form the corresponding intermediate.", "Step 5: Reaction of the intermediate with ethyl chloroformate to form the final product." ] } | |

CAS番号 |

103094-30-0 |

製品名 |

3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-d |

分子式 |

C24H32ClNO7 |

分子量 |

481.96638 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)